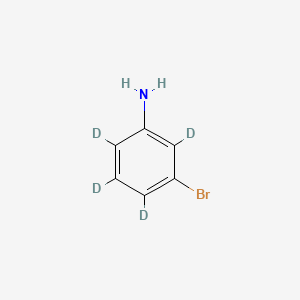

3-Bromoaniline-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYHYLGCQVVLOQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Bromoaniline D4

Strategies for Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into aromatic compounds is a fundamental process in the synthesis of isotopically labeled molecules. clearsynth.com Several key strategies have been developed for this purpose, each with its own advantages and specific applications.

Hydrogen-Deuterium Exchange (H/D Exchange) Reactions

Hydrogen-Deuterium (H/D) exchange is a common method for introducing deuterium into organic molecules. researchgate.net This process involves the substitution of a hydrogen atom with a deuterium atom and can be catalyzed by acids, bases, or transition metals. researchgate.net

Acid-catalyzed H/D exchange reactions are frequently employed for aromatic systems. mdpi.com These reactions typically utilize strong deuterated Brønsted or Lewis acids in the presence of a deuterium source. mdpi.com The mechanism generally proceeds through an electrophilic aromatic substitution, leading to the selective deuteration of the most electron-rich positions on the aromatic ring. nih.gov For anilines, acid-catalyzed H/D exchange can occur on either the free-base form, which is fast, or the protonated anilinium ion, which is a slower process. nih.gov The basicity of the aniline (B41778) can influence the reaction's efficiency and selectivity. nih.gov For instance, a method using deuterated trifluoroacetic acid (CF3COOD) as both the solvent and deuterium source has been shown to be effective for a variety of aromatic amines, including those with electron-donating and electron-withdrawing groups. nih.gov

Catalytic Deuteration Approaches

Transition metal-catalyzed reactions offer a powerful and selective means of incorporating deuterium into aromatic rings. Palladium-catalyzed deuterodehalogenation is a notable method, allowing for the synthesis of deuterium-labeled aromatic compounds with high purity from their halogenated precursors. rsc.org This approach has been successfully used for the selective deuteration of bromoaniline without affecting the amino group's N-H bonds. rsc.org

Another catalytic strategy involves the use of iridium complexes. A mesoionic carbene–iridium complex has been demonstrated to catalyze the ortho-selective hydrogen isotope exchange of anilines with high levels of deuterium incorporation and functional group tolerance. acs.org Copper catalysts have also been employed for the deuterodehalogenation of aryl bromides using D2O and carbon monoxide. rsc.org

Biocatalysis presents an emerging and highly selective approach to deuteration. nih.gov Enzyme-based systems, particularly those using NADH-dependent reductases, can achieve asymmetric deuteration of various organic molecules with exceptional chemo-, stereo-, and isotopic selectivity. nih.gov

Utilization of Deuterated Reagents in Multi-Step Syntheses

The use of deuterated reagents is a fundamental strategy in the synthesis of isotopically labeled compounds. clearsynth.comsimsonpharma.com This approach involves incorporating deuterium at a specific step in a multi-step synthesis, often by using a deuterated version of a standard reagent. simsonpharma.com Examples include using deuterated solvents like D2O or deuterated reagents such as deuterated sodium borohydride (B1222165) in reduction reactions. simsonpharma.com

This method allows for the precise placement of deuterium atoms within a molecule. By carefully designing the synthetic route, researchers can introduce deuterium at desired positions to create specifically labeled compounds for use in mechanistic studies, as internal standards in NMR spectroscopy, or to investigate kinetic isotope effects. clearsynth.com The availability of a wide range of deuterated starting materials and reagents has made this a versatile and widely applied strategy. chemie-brunschwig.ch

Specific Synthetic Routes to 3-Bromoaniline-d4

The synthesis of this compound is most commonly achieved through the reduction of a deuterated precursor, 3-Bromonitrobenzene-d4 (B588570).

Deuteration of Precursors (e.g., 3-Bromonitrobenzene-d4)

A primary route to this compound involves the synthesis and subsequent reduction of 3-Bromonitrobenzene-d4. smolecule.com The reduction of the nitro group to an amine is a standard transformation in organic chemistry and can be accomplished using various reducing agents, such as iron in the presence of hydrochloric acid. smolecule.com

The precursor, 3-Bromonitrobenzene-d4, can be prepared by first nitrating bromobenzene (B47551) and then introducing the deuterium atoms. smolecule.com The nitration of bromobenzene is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. smolecule.comnbinno.com The resulting 3-bromonitrobenzene can then be subjected to a deuteration process to replace the four hydrogen atoms on the benzene (B151609) ring with deuterium. smolecule.com

Alternatively, a process for preparing 3-bromonitrobenzene involves the bromination of nitrobenzene (B124822) in oleum. google.com This can be followed by a deuteration step. The choice of deuteration method will depend on the desired level of deuterium incorporation and the required regioselectivity.

Table 1: Summary of Synthetic Strategies for Deuterium Incorporation

| Strategy | Description | Key Reagents/Catalysts | Advantages |

| Hydrogen-Deuterium Exchange | Direct replacement of H with D on the aromatic ring. researchgate.net | Deuterated acids (e.g., CF3COOD, D2SO4), D2O. mdpi.comnih.gov | Direct method, can be applied to existing molecules. |

| Catalytic Deuteration | Transition metal-catalyzed replacement of a functional group (e.g., halogen) or C-H activation. rsc.org | Palladium, Iridium, Copper catalysts, D2 or D2O. rsc.orgacs.orgrsc.org | High selectivity and efficiency. rsc.org |

| Deuterated Reagents | Use of reagents containing deuterium in a multi-step synthesis. clearsynth.com | Deuterated solvents (D2O), deuterated reducing agents (NaBD4). simsonpharma.com | Precise control over the location of deuterium. clearsynth.com |

Reduction Methodologies for Nitro to Amino Conversion

A common and effective strategy for the synthesis of this compound involves the reduction of a deuterated precursor, 3-bromonitrobenzene-d4. This method ensures the deuterium atoms are incorporated into the aromatic ring prior to the formation of the aniline functionality.

The reduction of the nitro group to an amino group can be achieved through various chemical methods. A prevalent laboratory-scale method involves the use of a metal in an acidic medium. For instance, the reaction of 3-bromonitrobenzene-d4 with iron (Fe) filings in the presence of hydrochloric acid (HCl) is a well-established procedure for producing this compound. smolecule.com Another common reducing system is tin (Sn) in concentrated hydrochloric acid. doubtnut.com

Catalytic hydrogenation is another powerful technique for this transformation. This involves reacting the deuterated nitro compound with hydrogen gas (H₂) over a metal catalyst. doubtnut.com Common catalysts for this purpose include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). doubtnut.comorganic-chemistry.org This method is often favored for its clean reaction profile and high yields.

The general reaction scheme for the reduction of 3-bromonitrobenzene-d4 is depicted below:

C₆D₄BrNO₂ + Reducing Agent → C₆D₄BrNH₂

The choice of reducing agent can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups on the molecule.

Table 1: Common Reduction Methods for Nitro to Amino Conversion

| Reducing System | Description | Key Considerations |

|---|---|---|

| Fe/HCl | Iron metal in hydrochloric acid. | Cost-effective and widely used in laboratory synthesis. |

| Sn/HCl | Tin metal in concentrated hydrochloric acid. doubtnut.com | Effective but may require removal of tin salts from the product. doubtnut.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Hydrogen gas with a metal catalyst. doubtnut.comorganic-chemistry.org | Often provides high yields and purity; requires specialized equipment for handling hydrogen gas. doubtnut.com |

Post-Synthetic Deuteration of 3-Bromoaniline (B18343)

An alternative approach to synthesizing this compound is the direct deuteration of non-deuterated 3-bromoaniline. This involves exchanging the hydrogen atoms on the aromatic ring with deuterium atoms. Several methods have been developed to achieve this, each with its own advantages and limitations.

Microwave-Promoted I/D Exchange on Anilines

Microwave-assisted synthesis has emerged as a rapid and efficient method for deuteration. rroij.com A notable technique involves the iodine-deuterium (I/D) exchange on iodo-substituted anilines. rroij.comrroij.com In this method, an iodoaniline precursor is subjected to microwave irradiation in the presence of a deuterium source, typically heavy water (D₂O), and an additive like thionyl chloride. rroij.comrroij.com This approach can significantly reduce reaction times compared to conventional heating methods. rroij.com While this method is effective for iodoanilines, it would require the initial synthesis of an iodinated bromoaniline for adaptation to 3-bromoaniline deuteration.

pH-Dependent H/D Exchange for Aromatic Amines

The exchange of aromatic protons for deuterium can be influenced by the pH of the reaction medium. researchgate.netmdpi.com Acid-catalyzed H/D exchange is a common pathway where a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the solvent and the deuterium source. nih.govnih.gov This method proceeds via an electrophilic aromatic substitution mechanism, where the deuteronium ion (D⁺) attacks the electron-rich aniline ring. cardiff.ac.uk The efficiency of this exchange can be dependent on the basicity of the aniline and the electron-donating or -withdrawing nature of the substituents on the ring. researchgate.netnih.gov For 3-bromoaniline, the bromine atom and the amino group will direct the regioselectivity of the deuteration.

Metal-Catalyzed H/D Exchange

Transition metal catalysts are widely employed to facilitate the hydrogen-deuterium exchange on aromatic rings. rroij.com Various metals, including platinum, palladium, rhodium, and iridium, have been shown to be effective for the deuteration of anilines. cardiff.ac.ukacs.orgsnnu.edu.cn These reactions often utilize D₂O or deuterium gas as the deuterium source. rroij.com The catalyst can be used in a homogeneous or heterogeneous manner. For instance, platinum oxide (PtO₂) has been used as a heterogeneous catalyst for H/D exchange reactions. cardiff.ac.uk Homogeneous catalysts, such as certain iridium complexes, can offer high selectivity, particularly for the ortho positions relative to the amino group. acs.org The choice of catalyst and reaction conditions can be tailored to achieve the desired level of deuteration and regioselectivity. cardiff.ac.uk

Table 2: Post-Synthetic Deuteration Methods for Anilines

| Method | Deuterium Source | Key Features |

|---|---|---|

| Microwave-Promoted I/D Exchange | D₂O rroij.comrroij.com | Rapid reaction times; applicable to iodoanilines. rroij.com |

| pH-Dependent H/D Exchange | Deuterated acids (e.g., CF₃COOD) nih.govnih.gov | Proceeds via electrophilic aromatic substitution; selectivity influenced by substituents. cardiff.ac.uk |

| Metal-Catalyzed H/D Exchange | D₂O or D₂ rroij.com | High efficiency and can offer high regioselectivity depending on the catalyst. cardiff.ac.ukacs.org |

Advanced Techniques for Deuteration Efficiency and Site Selectivity

Recent research has focused on developing more efficient and selective methods for deuteration. These advanced techniques aim to overcome challenges such as low deuterium incorporation, harsh reaction conditions, and lack of regiocontrol.

Catalytic transfer hydrodeuteration is an emerging technique that offers improved site-selectivity. marquette.edu This method utilizes a deuterium donor in a transfer process, often catalyzed by a transition metal complex, to precisely install deuterium atoms at specific positions. marquette.edu

Furthermore, the development of novel catalyst systems is a key area of advancement. For example, mesoionic carbene-iridium complexes have demonstrated high ortho-selectivity in the hydrogen isotope exchange of anilines. acs.org Similarly, Fe-P pair-site catalysts have shown remarkable efficiency and regioselectivity for the deuteration of arenes using D₂O as the deuterium source under mild conditions. cardiff.ac.ukacs.org These advanced catalysts offer greater control over the deuteration process, enabling the synthesis of specifically labeled compounds with high precision.

The use of microwave irradiation in conjunction with metal catalysis has also been shown to enhance both the speed and efficiency of H/D exchange reactions. cardiff.ac.uk These ongoing developments in deuteration chemistry are crucial for expanding the applications of isotopically labeled compounds like this compound in scientific research.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromoaniline D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the structure and dynamics of molecules. researchgate.net In the context of 3-Bromoaniline-d4, NMR is instrumental in confirming its identity, determining its isotopic purity, and studying the effects of deuterium (B1214612) substitution.

The substitution of hydrogen with deuterium in this compound significantly alters its NMR spectra, which is advantageous for structural assignment. In ¹H NMR, the signals corresponding to the deuterium-labeled positions are absent, simplifying the spectrum and aiding in the assignment of the remaining proton signals. studymind.co.uk For instance, in a d4-labeled 3-bromoaniline (B18343), the four protons on the benzene (B151609) ring are replaced by deuterium, leading to a simplified aromatic region in the ¹H NMR spectrum.

In ¹³C NMR, the carbons directly bonded to deuterium exhibit a characteristic triplet splitting pattern due to coupling with the spin-1 deuterium nucleus. oregonstate.edu This phenomenon, along with the predictable upfield shift of the carbon signal, provides definitive evidence for the location of deuterium labeling. The chemical shifts of the carbon atoms in the non-deuterated 3-bromoaniline can be compared to those in the deuterated analogue to confirm the substitution pattern.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Bromoaniline

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-NH2) | 147.8 |

| C2 | 113.4 |

| C3 (-Br) | 123.2 |

| C4 | 130.5 |

| C5 | 118.4 |

| C6 | 116.3 |

Note: These are predicted values for the non-deuterated compound and serve as a reference. Actual values may vary based on solvent and experimental conditions. Data derived from spectral predictions.

The replacement of a proton with a deuteron (B1233211) introduces small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. nih.gov These effects are categorized as primary or secondary, depending on the proximity of the observed nucleus to the site of isotopic substitution. huji.ac.il

A primary isotope effect is the difference in chemical shift between the deuterium nucleus and the proton it replaced. huji.ac.il These effects are generally small but can be significant in systems with strong hydrogen bonding. huji.ac.il For this compound, the primary isotope effect would be observed by comparing the ²H NMR spectrum with the ¹H NMR spectrum of the non-deuterated compound, referenced to the same standard. huji.ac.il

Secondary isotope effects are observed on nuclei that are one or more bonds away from the site of deuteration. nih.gov These effects are typically manifested as a slight upfield shift (to lower ppm values) of the resonance of the observed nucleus. stemwomen.org The magnitude of the secondary isotope effect generally decreases as the number of bonds between the observed nucleus and the deuterium atom increases. huji.ac.il In this compound, the carbon atoms of the benzene ring will experience secondary isotope effects from the attached deuterium atoms. One-bond deuterium-induced isotope shifts on ¹³C can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il

Table 2: General Ranges for Deuterium-Induced Secondary Isotope Effects in NMR

| Effect Type | Typical Magnitude (ppm) |

| One-bond (¹³C) | 0.2 - 1.5 |

| Two-bond (¹³C) | ~0.1 |

| Three-bond (¹³C) | -0.02 to 0.07 |

Data sourced from general observations of deuterium isotope effects. huji.ac.il

NMR spectroscopy is a crucial tool for confirming the specific positions of deuterium atoms in this compound. By analyzing the ¹H and ¹³C NMR spectra, researchers can verify that the deuterium atoms are located on the aromatic ring as intended (positions 2, 4, 5, and 6) and not, for example, on the amine group. The absence of proton signals in the aromatic region of the ¹H NMR spectrum and the presence of characteristic triplet patterns for the corresponding carbons in the ¹³C NMR spectrum confirm the d4 labeling pattern.

Quantitative NMR (qNMR) is a method used to determine the concentration and isotopic purity of a sample with high accuracy. rug.nl By using an internal standard with a known concentration, the integral of the signals in the NMR spectrum can be used to quantify the amount of the analyte. google.com In the case of this compound, qNMR can be employed to determine the level of isotopic enrichment. rug.nlgoogle.com This is achieved by comparing the integrals of the residual proton signals in the deuterated compound to the integral of the internal standard. google.com This information is critical for applications where a high degree of deuteration is required. rsc.org The combination of qNMR with other techniques like mass spectrometry can provide a comprehensive evaluation of the isotopic purity and structural integrity of deuterated compounds. rsc.orgnih.gov

Analysis of Deuterium-Induced Isotope Effects on Chemical Shifts

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the molecular structure and bonding of molecules. In the case of this compound, the introduction of deuterium atoms leads to predictable yet informative changes in the vibrational spectra.

Deuteration Effects on Molecular Vibrational Frequencies and Intensities

The substitution of hydrogen with deuterium, a heavier isotope, significantly impacts the vibrational frequencies of a molecule. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. msu.edu Consequently, bonds involving deuterium (e.g., C-D) will vibrate at lower frequencies than their corresponding C-H counterparts.

This effect is most pronounced for stretching vibrations. For instance, the C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, these are expected to shift to significantly lower wavenumbers. mpg.de Bending vibrations are also affected, though often to a lesser extent. mpg.de In a study on deuterated aniline (B41778), it was noted that while C-H stretching frequencies show significant changes, the shifts in C-H bending and C-C vibrational frequencies are less pronounced. mpg.de The N-H stretching frequencies of the amine group, however, would remain largely unaffected in this compound as the deuteration is on the ring.

The intensities of vibrational bands can also be altered by deuteration, although these effects are generally less predictable than frequency shifts. Changes in dipole moment and polarizability associated with the vibrational modes in the deuterated species can lead to variations in IR and Raman intensities, respectively.

| Vibrational Mode | Typical Frequency Range (Non-Deuterated Aniline) (cm⁻¹) | Expected Shift upon Ring Deuteration |

| Aromatic C-H Stretch | 3100 - 3000 | Significant shift to lower frequency |

| N-H Stretch | 3500 - 3300 | Minimal to no shift |

| C-C Ring Stretch | 1600 - 1450 | Minor shift |

| C-H In-Plane Bend | 1300 - 1000 | Moderate shift to lower frequency |

| C-H Out-of-Plane Bend | 900 - 675 | Moderate shift to lower frequency |

This table provides a generalized expectation of shifts based on established principles of vibrational spectroscopy.

Assignment of Vibrational Modes in Deuterated Aromatic Amines

The assignment of specific vibrational modes in the spectra of complex molecules like this compound is a non-trivial task. It often relies on a combination of experimental data from IR and Raman spectroscopy, comparison with the spectra of the non-deuterated parent compound (3-bromoaniline), and theoretical calculations. iupac.orgresearchgate.net

In deuterated aromatic amines, the clear frequency shifts of C-D modes greatly aid in their assignment. mpg.de For example, bands that are present in the spectrum of 3-bromoaniline but are absent or shifted to lower frequencies in the spectrum of this compound can be confidently assigned to vibrations involving the ring hydrogens. Conversely, new bands appearing at lower frequencies in the deuterated compound's spectrum can be attributed to C-D vibrations.

Studies on related deuterated molecules, such as aniline-d5, have shown that even subtle shifts in vibrational levels due to ring deuteration can have significant effects on molecular energy transfer processes. mpg.de The assignment process can be complex due to the potential for coupling between different vibrational modes. rsc.org For instance, an NH bending mode might couple with a ring vibration, and this coupling could be altered upon deuteration.

Normal Coordinate Analysis for Force Field Determination

Normal coordinate analysis (NCA) is a computational method that provides a detailed description of the vibrational modes of a molecule. yok.gov.trscirp.org It involves defining a molecular geometry, a set of internal coordinates (bond lengths, bond angles, and dihedral angles), and a force field, which consists of force constants that describe the stiffness of these internal coordinates.

By solving the vibrational secular equation, NCA can predict the vibrational frequencies and the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of each internal coordinate to a particular vibration, allowing for a precise assignment of the observed spectral bands. scirp.org

For this compound, NCA would be performed in conjunction with the experimental IR and Raman data. A force field would typically be developed by starting with known force constants from similar molecules, such as benzene and aniline, and then refining them to achieve the best possible agreement between the calculated and observed frequencies for both 3-bromoaniline and this compound. yok.gov.tr The ability of a single force field to accurately reproduce the vibrational spectra of both the deuterated and non-deuterated species provides strong validation for the force field itself and the vibrational assignments. yok.gov.tr

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, offering high accuracy and resolution to distinguish between ions of very similar mass-to-charge ratios.

Determination of Isotopic Purity and Deuterium Enrichment

HRMS is crucial for quantifying the isotopic purity and the degree of deuterium enrichment in a sample of this compound. By precisely measuring the mass of the molecular ion, one can determine the number of deuterium atoms incorporated into the molecule. The monoisotopic mass of non-deuterated 3-bromoaniline (C₆H₆BrN) is approximately 170.968 Da, while that of fully deuterated this compound (C₆H₂D₄BrN) is approximately 174.993 Da. nih.govnih.gov

HRMS can resolve the isotopic pattern of the molecular ion peak, which will consist of a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (and also considering the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br). By analyzing the relative intensities of these peaks, the average deuterium enrichment and the distribution of deuterated species (d₀, d₁, d₂, d₃, d₄) can be accurately determined. This is critical for ensuring the quality of the labeled compound for its intended applications.

| Isotopologue | Molecular Formula | Exact Mass (Da) |

| 3-Bromoaniline | C₆H₆⁷⁹BrN | 170.9683 |

| 3-Bromoaniline-d1 | C₆H₅D⁷⁹BrN | 171.9746 |

| 3-Bromoaniline-d2 | C₆H₄D₂⁷⁹BrN | 172.9809 |

| 3-Bromoaniline-d3 | C₆H₃D₃⁷⁹BrN | 173.9871 |

| This compound | C₆H₂D₄⁷⁹BrN | 174.9934 |

Note: The table shows the theoretical exact masses for the ⁷⁹Br isotope. A similar series exists for the ⁸¹Br isotope.

Monitoring of Hydrogen-Deuterium Exchange Processes in Real-Time

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying the dynamics of molecules in solution. researchgate.netnih.govnih.gov While often applied to large biomolecules like proteins, the principles of HDX-MS can also be used to study smaller molecules like this compound.

In an HDX experiment, this compound would be dissolved in a protic solvent (e.g., H₂O or methanol). The labile deuterium atoms on the amine group (-NH₂) would rapidly exchange with protons from the solvent. However, the deuterium atoms on the aromatic ring are generally not labile under normal conditions. By monitoring the mass of the molecular ion over time using HRMS, the rate of this exchange can be measured. spectroscopyonline.com

This technique could also be used to investigate if any of the ring deuteriums undergo back-exchange under specific conditions, such as in the presence of a catalyst or at elevated temperatures. mdpi.com The high resolution of the mass spectrometer would allow for the differentiation of species where exchange has occurred at the amine group versus the aromatic ring. Real-time monitoring provides kinetic data on the exchange process, offering insights into the reactivity and solvent accessibility of different parts of the molecule.

¹H/D Isotopolog Analysis for Positional Informationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. Specifically, ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. hw.ac.uk In the analysis of isotopically labeled compounds such as this compound, ¹H NMR is instrumental in confirming the specific positions of deuterium substitution.

The fundamental principle of this analysis lies in the fact that while the ¹H isotope (proton) is NMR-active and produces a signal, the ²H isotope (deuterium, D) is not detected in a standard ¹H NMR experiment. savemyexams.com Consequently, the substitution of a proton with a deuterium atom at a specific position in a molecule results in the disappearance of the corresponding signal from its ¹H NMR spectrum. savemyexams.comlibretexts.org

By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated isotopolog, 3-bromoaniline, it is possible to gain precise positional information about the deuterium labels. The ¹H NMR spectrum of standard 3-bromoaniline exhibits characteristic signals for its four aromatic protons and two amine protons. doi.org The chemical shifts and splitting patterns of the aromatic protons are dictated by their position relative to the bromine and amine substituents.

For this compound, the deuteration occurs on the aromatic ring at positions 2, 4, 5, and 6, as indicated by its IUPAC name: 3-bromo-2,4,5,6-tetradeuterioaniline. nih.gov Therefore, a comparative ¹H NMR analysis is expected to show the absence of the four signals corresponding to these aromatic protons. The primary signal remaining would be from the amine (-NH₂) group, which typically appears as a broad singlet and can vary in chemical shift depending on solvent and concentration. hw.ac.uklibretexts.org Any residual peaks from the deuterated NMR solvent may also be observed. hw.ac.uksigmaaldrich.com

The following table provides a direct comparison of the expected ¹H NMR spectral data for 3-bromoaniline and its d4 isotopolog, illustrating how the absence of signals confirms the positional deuteration.

Table 1: Comparative ¹H NMR Data for 3-Bromoaniline Isotopologs Data for 3-Bromoaniline sourced from literature values. doi.org Data for this compound is predicted based on its known structure. nih.gov

| Proton Position | Expected Signal in 3-Bromoaniline (CDCl₃) | Expected Signal in this compound |

| H2 | ~6.87 ppm (multiplet) | Absent |

| H4 | ~6.83 ppm (triplet) | Absent |

| H5 | ~7.00 ppm (triplet) | Absent |

| H6 | ~6.58 ppm (doublet of doublet of doublets) | Absent |

| -NH₂ | ~3.71 ppm (broad singlet) | Present |

This analysis provides unambiguous evidence for the successful and specific incorporation of deuterium atoms onto the aromatic ring of this compound. The complete disappearance of the aromatic proton signals serves as a definitive structural confirmation.

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies with 3 Bromoaniline D4

Fundamental Principles of Kinetic and Equilibrium Isotope Effects

Isotope effects are phenomena where molecules containing different isotopes of the same element react at different rates (kinetic isotope effect, KIE) or exist in different equilibrium distributions (equilibrium isotope effect, EIE). pediaa.comlibretexts.org These effects arise primarily from the mass difference between isotopes, which influences the zero-point vibrational energies of chemical bonds. baranlab.orgprinceton.edu A bond to a heavier isotope like deuterium (B1214612) (²H or D) has a lower zero-point energy than a bond to a lighter isotope like protium (B1232500) (¹H or H), making the C-D bond stronger and requiring more energy to break. The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org

The distinction between primary and secondary kinetic isotope effects is crucial for mechanistic elucidation.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. libretexts.orgacs.org For C-H versus C-D bonds, this effect is significant because the mass of deuterium is double that of protium. wikipedia.org A "normal" primary KIE typically has a kH/kD value ranging from 2 to 8 at room temperature, indicating that the C-H bond is being cleaved in the slowest step of the reaction. libretexts.orglibretexts.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotope is not broken in the rate-determining step, but its chemical environment is altered, for instance, through a change in hybridization at the carbon atom. princeton.eduwikipedia.org These effects are much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org An SKIE greater than 1 is considered a normal effect, while one less than 1 is an inverse effect. They provide valuable information about the transition state structure. princeton.edulibretexts.org

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

| Feature | Primary KIE (PKIE) | Secondary KIE (SKIE) |

|---|---|---|

| Definition | Isotopic substitution at the bond being broken/formed in the rate-determining step. libretexts.org | Isotopic substitution at a position not directly involved in bond breaking/formation in the rate-determining step. wikipedia.org |

| Typical kH/kD Value | ~2–8 ("normal" effect) libretexts.org | ~0.7–1.5 ("normal" or "inverse" effect) wikipedia.org |

| Origin | Difference in zero-point energy between the ground state and transition state of the bond being cleaved. princeton.edu | Changes in vibrational frequencies due to environmental differences (e.g., hybridization) between ground state and transition state. princeton.edulibretexts.org |

| Mechanistic Insight | Indicates that C-H/C-D bond cleavage is part of the rate-determining step. pkusz.edu.cn | Provides information about changes in the transition state structure remote from the reaction center. libretexts.org |

Equilibrium isotope effects (EIEs) describe the perturbation of a chemical equilibrium by isotopic substitution. columbia.edu In the context of 3-bromoaniline-d4, the most relevant equilibrium is the protonation of the amino group. The EIE for acid-base equilibria can be determined by comparing the acid dissociation constants (Ka) of the deuterated and non-deuterated species. psu.edu

The general principle is that the heavier isotope favors the state in which it is more strongly bound, which corresponds to the vibrational state with the higher frequency. columbia.edu When 3-bromoaniline (B18343) is protonated in D₂O, the incoming deuteron (B1233211) can form an -NHD⁺ or -ND₂⁺ group. The EIE can reveal subtle details about the structure and bonding within the protonated amine. nih.govbakerlab.org Inverse equilibrium isotope effects (KH/KD < 1) are common in such systems, indicating that the deuterated species is the stronger base (i.e., its conjugate acid is weaker). columbia.edu

Application of Deuterium Labeling for Reaction Mechanism Elucidation

The strategic placement of deuterium atoms in this compound allows chemists to probe the mechanisms of various reactions.

While nucleophilic aromatic substitution (NAS) on an unmodified aniline (B41778) ring is difficult, derivatives of 3-bromoaniline could be made to undergo such reactions. In a hypothetical NAS reaction where the bromide is replaced by a nucleophile, deuteration of the aromatic ring in this compound would not be expected to produce a primary KIE, as no C-D bonds are broken. However, a small secondary KIE might be observed. The magnitude and direction (normal or inverse) of this SKIE could provide insight into changes in the vibrational environment of the C-D bonds as the reaction proceeds from the ground state to the transition state, helping to characterize the structure of the intermediate (e.g., a Meisenheimer complex). wikipedia.org

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. latech.edu A key mechanistic question in any EAS reaction is whether the initial attack of the electrophile or the subsequent loss of a proton from the ring is the rate-determining step. masterorganicchemistry.com

The generally accepted mechanism involves two steps:

Slow, rate-determining attack: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step temporarily disrupts aromaticity. masterorganicchemistry.comlibretexts.orglumenlearning.com

Fast deprotonation: A base removes a proton (or deuteron) from the carbon bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com

When this compound undergoes an EAS reaction (e.g., nitration or halogenation), the C-D bond is broken in the second step. If a significant primary KIE (kH/kD > 1) were observed, it would suggest that C-D bond cleavage is rate-determining. However, for most EAS reactions on benzene (B151609) and its derivatives, the kH/kD ratio is found to be close to 1. masterorganicchemistry.com This lack of a significant KIE is strong evidence that the first step (attack on the electrophile) is the slow, rate-determining step, and the subsequent C-D bond cleavage is fast. masterorganicchemistry.comlibretexts.org This principle can be directly tested using this compound to confirm the mechanism for its specific substitution patterns, which are directed by the activating ortho-, para-directing amino group and the deactivating ortho-, para-directing bromo group. doubtnut.com

Table 2: Expected KIE for Electrophilic Aromatic Substitution of this compound

| Mechanistic Step | Role of C-H/C-D Bond | Expected kH/kD | Implication |

|---|---|---|---|

| Step 1: Formation of Arenium Ion | Not broken or formed | N/A | Rate-determining step masterorganicchemistry.com |

| Step 2: Deprotonation/Dedeuteronation | Bond is broken | ≈ 1 | This step is fast and not rate-determining libretexts.org |

Deuterium labeling is an indispensable method for studying the kinetics and mechanisms of proton transfer reactions. rsc.orgnih.govpnnl.gov For this compound, this is particularly relevant for processes involving the amino (-NH₂) group or any reaction where a C-D bond on the ring is targeted for cleavage.

By measuring the rate of a reaction where a deuteron is abstracted from the aromatic ring of this compound and comparing it to the rate of proton abstraction from standard 3-bromoaniline, a primary KIE can be calculated. nih.gov A large PKIE would confirm that the C-D bond cleavage is integral to the rate-determining step. ic.ac.uk Furthermore, experiments involving solvent changes (e.g., from H₂O to D₂O) can reveal the extent of solvent participation and whether proton/deuteron exchange with the solvent occurs during the reaction. libretexts.orgnih.gov Such studies can distinguish between concerted and stepwise mechanisms and provide a detailed picture of the transition state. nih.govfrontiersin.org

Understanding Transition State Structures through KIE Analysis

The magnitude of the kinetic isotope effect provides valuable information about the structure of the transition state. A primary KIE, where the isotopically substituted bond is broken during the rate-determining step, is typically observed as a value of kH/kD greater than 1. pkusz.edu.cn The closer the transition state is to being symmetric, with the atom being transferred (in this case, deuterium) being equally bonded to the donor and acceptor atoms, the larger the KIE is generally expected to be. Conversely, very early or very late transition states, where the bond to the isotope is either mostly intact or mostly broken, will exhibit smaller KIEs.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide crucial information. libretexts.org For instance, a β-secondary KIE, with substitution at the carbon adjacent to the reacting center, can reveal changes in hybridization. A kH/kD value greater than 1 (a normal secondary KIE) often indicates a change from sp3 to sp2 hybridization at the adjacent carbon in the transition state, which can be attributed to effects like hyperconjugation. libretexts.org

In the context of reactions involving this compound, analyzing the KIE can help elucidate the nature of transition states in various transformations, such as C-H bond activation or coupling reactions. For example, in a palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines, mechanistic studies help to understand changes in coordination during catalysis. acs.org Similarly, in copper-catalyzed deuteration reactions, KIE studies using deuterated substrates have been employed to understand the reaction mechanism. For instance, a secondary KIE was observed when comparing the deuterodehalogenation of 4-bromoaniline (B143363) and its deuterated analogue, suggesting weaker coordination of the deuterated aromatic ring to the catalyst surface. rsc.org

The table below illustrates hypothetical KIE values and their general interpretations for a reaction involving the cleavage of a C-D bond in this compound.

| Observed kH/kD | Type of KIE | General Interpretation of Transition State |

| ~1 | No significant KIE | C-D bond is not broken in or before the rate-determining step. |

| 2-7 | Primary Normal | Significant C-D bond breaking in the rate-determining step; indicates a relatively symmetric transition state. libretexts.org |

| >7 | Primary Normal with Tunneling | Suggests a significant contribution from quantum tunneling of the deuterium atom, often seen in hydrogen/deuterium transfer reactions. escholarship.org |

| <1 | Inverse | The C-D bond is more constrained (stiffer bending vibrations) in the transition state than in the reactant. |

This table presents generalized interpretations of KIE values. Actual interpretations depend on the specific reaction and conditions.

Correlation of Experimental KIEs with Computational Predictions

The synergy between experimental KIE measurements and computational modeling provides a powerful approach for a detailed understanding of reaction mechanisms and transition state structures. nih.gov Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction and calculate theoretical KIEs. nih.gov The comparison of these computationally predicted KIEs with experimentally determined values serves as a rigorous test for the validity of the proposed reaction mechanism and the calculated transition state geometry. escholarship.orgnih.gov

This combined approach has been successfully applied to various chemical systems. For instance, in the study of phosphoroimidazolide hydrolysis, quantum mechanical calculations were used to generate a three-dimensional model of the transition state that could unify the experimental KIEs and linear free energy relationship data. nih.gov The agreement between the calculated and experimental KIEs lent strong support to a proposed loose transition state with significant bond cleavage. nih.gov

For a hypothetical reaction involving this compound, researchers might perform the following steps:

Experimental Measurement: The KIE for a specific reaction, such as a C-H activation or a coupling reaction, is determined by carefully measuring the reaction rates of both 3-bromoaniline and this compound under identical conditions.

Computational Modeling: A theoretical model of the reaction is constructed. This involves proposing one or more plausible reaction pathways and calculating the structures and energies of the reactants, transition states, and products using DFT or other high-level computational methods.

KIE Calculation: Using the vibrational frequencies obtained from the computational models for the isotopologues, the KIE is calculated using principles of statistical mechanics, often employing the Bigeleisen-Mayer equation. nih.gov

Correlation and Refinement: The calculated KIEs for the different proposed mechanisms are compared with the experimental value. A strong correlation provides evidence for that particular mechanism and transition state structure. Discrepancies may lead to refinement of the computational model, for example, by including explicit solvent molecules or considering alternative pathways. ic.ac.uk

The following table shows a hypothetical comparison between experimental and computationally predicted KIEs for a C-H activation reaction of 3-bromoaniline.

| Proposed Mechanism | Predicted kH/kD (Computational) | Experimental kH/kD | Conclusion |

| Concerted Metalation-Deprotonation | 4.5 | 4.2 ± 0.3 | Good agreement; this mechanism is likely operative. |

| Oxidative Addition | 1.2 | 4.2 ± 0.3 | Poor agreement; this mechanism is unlikely to be the primary pathway. |

| Halogen Dance followed by C-H activation | 2.1 | 4.2 ± 0.3 | Poor agreement; this mechanism is less likely. |

This table is a hypothetical example to illustrate the process of correlating experimental and computational KIE data.

Through this iterative process of experimental measurement and computational validation, a highly detailed picture of the reaction mechanism, including the precise geometry and electronic properties of the transition state, can be developed. nih.govic.ac.uk This deep understanding is crucial for optimizing reaction conditions and designing more efficient catalysts for transformations involving substrates like 3-bromoaniline.

Quantum Chemical Calculations of Deuteration Effects

Quantum chemical calculations serve as a powerful tool to investigate the subtle yet significant effects of isotopic substitution on the molecular properties of this compound.

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics

DFT calculations, often utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), can predict the optimized geometry of this compound. The primary structural effect of deuteration is a slight shortening of the C-D bonds compared to the C-H bonds in the non-deuterated analogue. This is a consequence of the lower zero-point vibrational energy (ZPVE) of the C-D bond. While the changes in bond angles are generally minimal, these subtle structural modifications can have a cascading effect on the molecule's electronic properties and reactivity.

The energetics of this compound are also significantly impacted by deuteration, primarily through changes in the ZPVE. The ZPVE is lower for the deuterated molecule due to the heavier mass of deuterium. This difference in ZPVE can be calculated using DFT and is a key factor in understanding equilibrium isotope effects.

Table 1: Representative DFT Calculated Geometrical Parameters for 3-Bromoaniline and this compound

| Parameter | 3-Bromoaniline (Calculated) | This compound (Calculated) |

| C-H/C-D Bond Length (Å) | ~1.085 | ~1.082 |

| C-N Bond Length (Å) | ~1.402 | ~1.402 |

| C-Br Bond Length (Å) | ~1.905 | ~1.905 |

| C-C Bond Length (aromatic, Å) | ~1.390 - 1.400 | ~1.390 - 1.400 |

| C-N-H/D Bond Angle (°) | ~113.0 | ~113.0 |

| Dihedral Angles (°) | Planar (within small deviations) | Planar (within small deviations) |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Modeling of Isotopic Shifts in NMR and Vibrational Spectra

The isotopic substitution in this compound leads to predictable shifts in its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

In ¹³C NMR spectroscopy, the substitution of hydrogen with deuterium on adjacent carbon atoms typically results in a small upfield shift, known as a deuterium isotope effect on the carbon chemical shift. This effect is primarily due to the shorter average C-D bond length and the resulting changes in electron shielding. DFT calculations can model these isotopic shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is particularly sensitive to isotopic substitution. The vibrational frequencies of bonds involving deuterium are significantly lower than those involving hydrogen due to the increased reduced mass of the C-D oscillator. For instance, the C-D stretching vibrations in this compound are expected to appear at a much lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations in the non-deuterated compound (around 3000-3100 cm⁻¹). DFT calculations can accurately predict these vibrational frequencies and the corresponding isotopic shifts, providing a powerful tool for spectral assignment.

Table 2: Calculated Vibrational Frequency Shifts for Key Modes in this compound

| Vibrational Mode | 3-Bromoaniline (Calculated Frequency, cm⁻¹) | This compound (Calculated Frequency, cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3050 - 3100 | ~2250 - 2300 | ~800 - 850 |

| NH₂ Symmetric Stretch | ~3400 | ~3400 | 0 |

| NH₂ Asymmetric Stretch | ~3500 | ~3500 | 0 |

| C-N Stretch | ~1280 | ~1275 | ~5 |

| C-Br Stretch | ~680 | ~678 | ~2 |

Note: These are representative calculated values and the actual experimental values may differ slightly. The focus is on the significant shift observed for C-D stretching vibrations.

Prediction of Conformational Preferences and Potential Energy Surfaces

Computational studies can be used to explore the conformational landscape of this compound. The primary conformational flexibility in this molecule arises from the rotation around the C-N bond and the inversion of the amino group.

By calculating the potential energy surface (PES) as a function of these conformational coordinates, researchers can identify the minimum energy conformations and the energy barriers between them. For 3-bromoaniline, the amino group is generally found to be slightly pyramidal in its lowest energy state. Deuteration of the aromatic ring is not expected to significantly alter the fundamental conformational preferences of the amino group. However, the ZPVE differences can lead to subtle changes in the relative energies of different conformers and the heights of the rotational and inversional barriers. These differences, though small, can be computationally predicted and provide a more complete picture of the molecule's dynamic behavior.

Theoretical Prediction and Interpretation of Isotope Effects

Theoretical calculations are crucial for predicting and interpreting the kinetic and equilibrium isotope effects observed in reactions involving this compound.

Calculation of Kinetic Isotope Effects (KIEs) for Reaction Pathways

Kinetic Isotope Effects (KIEs) are the changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The calculation of KIEs for reactions involving this compound can provide valuable information about the reaction mechanism, particularly the nature of the transition state.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, in an electrophilic aromatic substitution reaction where a C-D bond on the aromatic ring of this compound is cleaved, a significant primary KIE would be expected. The magnitude of the KIE can be calculated using transition state theory, which requires the calculation of the vibrational frequencies of the reactant and the transition state. The difference in ZPVE between the C-H and C-D bonds is the primary contributor to the KIE.

Secondary KIEs can also occur, where the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming process. These effects are generally smaller and arise from changes in the vibrational environment of the molecule between the reactant and the transition state. DFT calculations can model both primary and secondary KIEs, offering insights into the structure and bonding of the transition state.

Elucidation of Equilibrium Isotope Effects (EIEs) for Acid-Base Chemistry

Equilibrium Isotope Effects (EIEs) refer to the change in an equilibrium constant when an atom is isotopically substituted. For this compound, the most relevant EIE is related to its acid-base chemistry, specifically the pKa of the anilinium ion.

The acidity of the anilinium ion (the conjugate acid of aniline) is affected by deuteration. The EIE on the pKa can be understood by considering the ZPVE differences between the deuterated and non-deuterated species in the acid-base equilibrium.

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

Validation of Experimental Spectroscopic and Kinetic Data through Computational Models

In the field of computational and theoretical chemistry, the validation of experimental data through computational models is a critical step to ensure the accuracy and predictive power of theoretical approaches. For a molecule like this compound, this process involves a synergistic relationship between laboratory measurements and in silico calculations. Computational models, primarily based on density functional theory (DFT), are employed to predict spectroscopic and kinetic parameters, which are then compared against experimental findings. This validation process not only confirms the reliability of the computational methods but also provides a deeper understanding of the molecular properties and reaction dynamics that may be difficult to probe experimentally.

The validation of experimental spectroscopic data for halogenated anilines, such as this compound, is a well-established practice. globalresearchonline.netresearchgate.net Theoretical calculations are used to predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. ahievran.edu.tr These predicted values are then systematically compared with the experimental spectra. A close agreement between the calculated and experimental data lends confidence to the computational model and the assignment of spectral features to specific molecular motions or electronic transitions. globalresearchonline.netahievran.edu.tr

Similarly, computational models are instrumental in validating and interpreting experimental kinetic data. Theoretical calculations can elucidate reaction mechanisms, identify transition states, and predict reaction rates and kinetic isotope effects (KIEs). acs.orgnih.govnih.gov For a deuterated compound like this compound, the comparison between calculated and experimental KIEs can provide significant insights into the rate-determining steps of a reaction.

Spectroscopic Data Validation

The validation of spectroscopic data typically involves the use of DFT methods, with the B3LYP functional being a common choice, often paired with a suitable basis set like 6-311++G(d,p). globalresearchonline.netmdpi.com The process begins with the optimization of the ground state geometry of the molecule. Following geometry optimization, vibrational frequencies are calculated. It is a standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. acs.org

For instance, in a study on 4-chloro-2-bromoaniline, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory showed excellent agreement with the experimental FT-IR and FT-Raman spectra after scaling. globalresearchonline.net This demonstrates the power of computational methods in accurately reproducing experimental vibrational spectra.

Below is an illustrative data table comparing experimental and calculated vibrational frequencies for a related halogenated aniline, demonstrating the typical level of agreement achieved.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) Scaled (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | 3380 | 3375 | N-H stretching |

| ν(C-H) | 3060 | 3058 | Aromatic C-H stretching |

| ν(C=C) | 1590 | 1588 | Aromatic ring stretching |

| δ(N-H) | 1620 | 1618 | N-H scissoring |

| ν(C-Br) | 670 | 668 | C-Br stretching |

This table is illustrative and based on typical data for halogenated anilines.

Electronic absorption spectra are also commonly validated using time-dependent DFT (TD-DFT) calculations. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra.

Kinetic Data Validation

Computational models are equally powerful in the validation of experimental kinetic data. Theoretical calculations can map out the potential energy surface of a reaction, identifying the transition states and intermediates. acs.org From the calculated energetics, reaction rate constants can be determined using transition state theory (TST). mdpi.com

For reactions involving deuterated species like this compound, the calculation of the kinetic isotope effect is a crucial point of comparison with experimental data. The KIE is the ratio of the rate constant of a reaction with a light isotopologue to that with a heavy isotopologue (kH/kD). A primary KIE greater than 1 indicates that the C-H (or N-H) bond is broken in the rate-determining step. Computational methods can predict KIEs with good accuracy, providing strong evidence for a proposed reaction mechanism. nih.gov

The following table illustrates how calculated and experimental kinetic parameters for a reaction involving an aniline derivative might be compared.

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| Activation Energy (Ea) (kJ/mol) | 55.2 | 54.8 |

| Rate Constant (k) at 298 K (M⁻¹s⁻¹) | 1.2 x 10⁻³ | 1.5 x 10⁻³ |

| Kinetic Isotope Effect (kH/kD) | 4.5 | 4.2 |

This table is illustrative and based on typical data for reactions of aniline derivatives.

Conclusion

3-Bromoaniline-d4 stands as a testament to the power of isotopic labeling in advancing chemical research. Its utility in elucidating reaction mechanisms, serving as a high-precision internal standard in mass spectrometry, and its potential in metabolic and environmental studies underscore the importance of deuterated aromatic amines in the modern scientific landscape. As analytical techniques become more sophisticated, the demand for and applications of such specialized labeled compounds are poised to grow, further expanding our understanding of complex chemical and biological systems.

Advanced Analytical Research Methodologies for Deuterated Compounds

Methodologies for Purity Assessment of Deuterated 3-Bromoaniline-d4

Purity assessment for this compound involves a multi-faceted approach to identify and quantify potential impurities, which can include non-deuterated or partially deuterated species, isomers, and residual solvents or reagents from the synthesis process.

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), are essential for separating the target deuterated compound from impurities. mdpi.com When coupled with High-Resolution Mass Spectrometry (HRMS), this combination becomes a powerful tool for purity assessment. waters.com The UPLC system utilizes columns, such as C18, to separate components of a mixture based on their physicochemical properties. waters.com This allows for the separation of this compound from any starting materials, by-products, or degradation products.

Even when chromatographic peaks overlap, HRMS can distinguish between co-eluting compounds based on their precise mass-to-charge ratios. waters.com This is especially valuable for identifying low-level impurities that might otherwise be undetectable. waters.comx-mol.net The development of a UPLC-HRMS method for this compound would involve optimizing the mobile phase gradient and column chemistry to achieve the best possible separation of all potential impurities. waters.com

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | ACQUITY UPLC CSH C18, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 10 minutes |

| Detection | HRMS (ESI+) |

High-Resolution Mass Spectrometry (HRMS) is indispensable for the detailed impurity profiling of this compound. Its ability to measure mass with high accuracy and resolution allows for the confident identification of compounds based on their elemental composition. x-mol.netnih.gov This technique can differentiate between isotopologues—molecules that differ only in their isotopic composition—which have very small mass differences.

For instance, HRMS can distinguish this compound from its d3-isotopologue or the non-deuterated (d0) version. This is critical for assessing the isotopic purity of the material. lgcstandards.com Tandem mass spectrometry (MS/MS) experiments further aid in structure elucidation by generating fragmentation patterns that can be compared between the main compound and any suspected impurities. waters.comresearchgate.netd-nb.info Hydrogen-deuterium exchange (HDX) experiments coupled with MS can also provide information about the presence of labile hydrogens, further confirming the structure of impurities. researchgate.netd-nb.info

Table 2: Theoretical Exact Masses of 3-Bromoaniline (B18343) Isotopologues

| Compound | Molecular Formula | Exact Mass (Da) | Mass Difference from d4 |

| This compound | C₆H₂D₄⁷⁹BrN | 176.0460 | 0.0000 |

| 3-Bromoaniline-d3 | C₆H₃D₃⁷⁹BrN | 175.0397 | -1.0063 |

| 3-Bromoaniline-d2 | C₆H₄D₂⁷⁹BrN | 174.0334 | -2.0126 |

| 3-Bromoaniline-d1 | C₆H₅D₁⁷⁹BrN | 173.0271 | -3.0189 |

| 3-Bromoaniline (d0) | C₆H₆⁷⁹BrN | 172.0208 | -4.0252 |

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ²D, ¹⁴N, ⁷⁹Br).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for assessing the purity of deuterated compounds. europa.eu ¹H NMR is particularly sensitive for detecting and quantifying residual, non-exchanged protons (protium) in the this compound molecule. The absence of signals at specific chemical shifts corresponding to the aromatic protons confirms successful deuteration at those positions.

However, for highly deuterated compounds, the residual proton signals can be very weak. sigmaaldrich.com In such cases, Deuterium (B1214612) NMR (²H or D-NMR) is a powerful alternative for directly observing the deuterium signals, verifying their positions, and confirming the structure. sigmaaldrich.com For example, in a related compound, Aniline-d7, D-NMR was used to confirm that the amino group was indeed deuterated to -ND₂. sigmaaldrich.com

NMR is also the standard method for identifying and quantifying residual solvent impurities. sigmaaldrich.comillinois.edu The sharp, characteristic signals of common laboratory solvents are easily identified in the ¹H NMR spectrum.

Table 3: Common ¹H NMR Solvent Impurity Chemical Shifts (in CDCl₃)

| Impurity | Chemical Shift (ppm) | Multiplicity |

| Acetone | 2.17 | Singlet |

| Dichloromethane | 5.30 | Singlet |

| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |

| Hexanes | 1.25, 0.88 | Multiplet, Multiplet |

| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |

| Water | 1.56 | Singlet |

Source: Data compiled from established literature values. sigmaaldrich.comcarlroth.com Chemical shifts can vary slightly with concentration and temperature. carlroth.compitt.edu

Techniques for Quantitative Analysis of Isotopic Enrichment and Positional Distribution

Quantifying the level of deuterium incorporation (isotopic enrichment) and confirming its specific location on the molecule are crucial quality control steps. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.

Separation and Purification Strategies for Deuterated Isotopologues

The separation of deuterated isotopologues from their non-deuterated or partially deuterated counterparts is a significant challenge because their chemical and physical properties are nearly identical. nih.gov Standard purification techniques like distillation or recrystallization are generally ineffective at separating molecules based on isotopic composition.

Therefore, the primary strategy for achieving high isotopic purity is through highly efficient and selective synthesis methodologies. researchgate.net Purification efforts for deuterated compounds are typically focused on removing chemical impurities, such as unreacted starting materials, reagents, and reaction by-products, rather than separating isotopologues.

Common laboratory purification techniques employed include:

Flash Column Chromatography: This is a standard method for purifying organic compounds. acs.orgrsc.orgrsc.org For this compound, silica (B1680970) gel would be the stationary phase, with a solvent system like ethyl acetate/hexanes used as the eluent to separate the product from more or less polar impurities. lgcstandards.comrsc.org

Recrystallization or Re-slurrying: These techniques can be effective for removing impurities from a solid product. d-nb.info By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

Advanced Chromatographic Methods: For particularly challenging separations, more advanced techniques may be explored. Trapping-enrichment multidimensional liquid chromatography (TE-mDLC) is a sophisticated platform that can be used for the purification of components in complex mixtures, potentially offering a higher degree of purification for valuable deuterated compounds. polimi.it

Ultimately, the goal of purification is to isolate the deuterated compound with the highest possible chemical purity, while the isotopic purity is largely dictated by the success of the synthesis itself. nih.gov

Role of 3 Bromoaniline D4 in Contemporary Organic Synthesis Research

Utilization as a Building Block for Complex Deuterated Aromatic Systems

3-Bromoaniline-d4 serves as a fundamental building block for the synthesis of more elaborate deuterated aromatic and heteroaromatic compounds. researchgate.net The stability of the carbon-deuterium bonds on the phenyl ring ensures that the d4-moiety is retained throughout multi-step synthetic sequences. smolecule.com The bromine and amino functional groups are key sites for synthetic elaboration, allowing for the construction of complex molecular architectures.

Researchers leverage the reactivity of this compound in various transition-metal-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, attaching the deuterated aniline (B41778) core to other molecular fragments. For instance, coupling with boronic acids (Suzuki) can yield deuterated biphenyl (B1667301) derivatives, while reaction with alkenes (Heck) or amines (Buchwald-Hartwig) can introduce vinyl or substituted amino groups, respectively.

The amino group (-NH2) provides another point for modification. It can be diazotized and subsequently replaced to introduce a variety of other functional groups, or it can be acylated or alkylated. This dual reactivity makes this compound a versatile starting material for creating complex deuterated molecules used as standards in mass spectrometry, probes in metabolic studies, or as components in advanced materials like Organic Light Emitting Diodes (OLEDs), where deuteration is known to improve device durability. tn-sanso.co.jp For example, it is a key intermediate for synthesizing a range of organic compounds, including dyes and agrochemicals, where the deuterium (B1214612) labeling can be used to study their environmental fate and metabolic pathways. ketonepharma.comchemimpex.com

Table 1: Synthetic Transformations Using this compound

| Reaction Type | Key Reagents | Product Class | Research Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Deuterated Biaryls | Advanced materials (e.g., OLEDs), Ligand Synthesis |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | Deuterated N-Aryl Amines | Pharmaceutical synthesis, mechanistic studies |

| Heck Coupling | Alkene, Pd Catalyst, Base | Deuterated Alkenyl Anilines | Synthesis of complex natural product analogues |

| Sandmeyer Reaction (via Diazonium Salt) | NaNO₂, H⁺; then CuX (X=Cl, Br, CN) | Deuterated Halobenzenes/Benzonitriles | Diversification of deuterated building blocks |

| Acylation | Acyl Chloride, Base | Deuterated Anilides | Protecting group strategies, synthesis of bioactive molecules |

Precursor in Directed Synthesis of Other Selectively Labeled Compounds

The specific placement of deuterium in this compound makes it an important precursor for the directed synthesis of other selectively labeled compounds. In these syntheses, the d4-aniline fragment is incorporated as a specific, labeled unit within a larger target molecule. This strategy is crucial in pharmaceutical development for creating internal standards for pharmacokinetic studies or for investigating drug metabolism.

One notable application is in the design of complex heterocyclic compounds. For example, this compound is used as a chemical reagent in the targeted synthesis of indole (B1671886) and benzimidazole-based compounds that are designed to be pro-apoptotic agents. chemicalbook.com The synthesis of deuterated quinazolines, a class of compounds with significant biological activity, can also utilize this compound as a starting material. chemicalbook.com

The synthetic route to these complex molecules often involves an initial reaction, such as a coupling or condensation involving the amine or bromo group, followed by one or more cyclization steps. For instance, the synthesis of a deuterated quinazoline (B50416) derivative might involve the reaction of this compound with a suitable carbonyl compound, followed by an intramolecular cyclization to form the heterocyclic core. The resulting molecule contains a deuterated phenyl ring, originating from the initial precursor, allowing for precise tracking and quantification. Solid-phase synthesis techniques have also been developed for creating deuterated arenes, where haloanilines like 2-bromoaniline (B46623) are immobilized on a resin and then subjected to coupling reactions, demonstrating a controlled, step-wise approach to building complex labeled molecules. rsc.org

Table 2: Examples of Selectively Labeled Compounds Derived from this compound

| Target Compound Class | Synthetic Strategy | Application | Reference |

|---|---|---|---|

| Deuterated Indoles | Palladium-catalyzed coupling with alkynes followed by cyclization | Pharmaceutical building blocks, pro-apoptotic agents | chemicalbook.comresearchgate.net |

| Deuterated Benzimidazoles | Condensation with carboxylic acids or their derivatives followed by cyclization | Bioactive molecule discovery | chemicalbook.com |

| Deuterated Quinolines | Reaction sequences such as the Combes or Doebner-von Miller synthesis | Medicinal chemistry, internal standards | chemicalbook.com |

| Deuterated Biaryl Amines | Suzuki or Buchwald-Hartwig cross-coupling reactions | Materials science, ligand development | rsc.org |

Exploration of Novel Reaction Pathways and Methodologies Utilizing Deuterated Substrates

The use of deuterated substrates like this compound is instrumental in the exploration and development of new reaction methodologies. The difference in bond strength between C-H and C-D bonds can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving C-D bond cleavage is significantly slower than the corresponding C-H bond cleavage. nih.gov Researchers exploit the KIE to probe reaction mechanisms and determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

Recent advancements in catalysis have focused on C-H activation and functionalization, and deuterated substrates are critical tools in these studies. For example, palladium-catalyzed methods have been developed for the polydeuteration of organic compounds through directed C-H activation. researchgate.net Using a substrate like this compound in a reaction designed to functionalize a C-H bond on the ring would help to elucidate the exact mechanism and regioselectivity of the catalytic system. researchgate.net Research has demonstrated the selective deuteration of bromoaniline via palladium-catalyzed deuterodehalogenation, showcasing methods that can precisely install deuterium without H/D exchange at the amino group. researchgate.netresearchgate.net

Furthermore, novel synthetic methods, such as flow synthesis using microwave technology, are being developed to improve the efficiency and scalability of deuteration reactions. tn-sanso.co.jp These new systems are often benchmarked using model reactions, such as the H-D exchange on aromatic compounds, to demonstrate their advantages over traditional batch processing. tn-sanso.co.jp By using this compound or similar compounds, researchers can optimize these new technologies for the production of a wide array of deuterated building blocks essential for modern chemical research.

Table 3: Methodologies Explored Using Deuterated Aromatic Substrates

| Methodology | Deuterated Substrate's Role | Key Finding/Advantage | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation/Deuteration | Probe for mechanistic pathways and substrate scope | Enables polydeuteration of complex molecules under milder conditions. | researchgate.net |

| Palladium-Catalyzed Deuterodehalogenation | Substrate for developing selective deuteration reactions | Achieves high deuterium purity (>98%) with good functional group tolerance. | researchgate.net |

| Microwave-Assisted Flow Synthesis | Model compound for process optimization | Reduces reaction time and improves efficiency for H-D exchange reactions. | tn-sanso.co.jp |

| Kinetic Isotope Effect (KIE) Studies | Mechanistic probe to identify rate-determining steps | Resolves complex reaction pathways by comparing rates of deuterated vs. non-deuterated substrates. | nih.gov |

Future Directions and Emerging Research Avenues for Deuterated Aromatic Amines

Integration of Deuterated Compounds in Advanced Materials Research and Polymer Science

The integration of deuterated compounds, including aromatic amines, into advanced materials and polymer science is a rapidly expanding field. Deuteration provides a powerful tool for understanding and enhancing material properties. dataintelo.com One of the most significant applications is in neutron scattering techniques. ansto.gov.aueuropa.eu By selectively replacing hydrogen with deuterium (B1214612) in polymer chains or surrounding matrices, researchers can manipulate the neutron scattering contrast. nih.gov This allows for detailed investigation of polymer structure, dynamics, and morphology in blends and composites, which is often impossible with other techniques like X-ray scattering. ansto.gov.aunih.gov

The enhanced stability of deuterated materials is another key advantage. resolvemass.ca The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to increased resistance to thermal and oxidative degradation. resolvemass.ca This property is highly valuable for developing high-performance polymers and advanced materials with extended functional lifespans, particularly for applications in harsh environmental conditions. resolvemass.cadataintelo.com For instance, deuterated materials are being explored for use in Organic Light Emitting Diodes (OLEDs) to improve the durability and luminous efficiency of the devices. tn-sanso.co.jp Research is also focused on using deuterated polymers to study degradation pathways in biodegradable materials, which contributes to the development of more sustainable and eco-friendly materials. resolvemass.ca

Development of Novel and Sustainable Deuteration Methodologies

The growing demand for deuterated compounds has spurred the development of new, more efficient, and sustainable methods for their synthesis. rsc.org Traditional methods for deuteration often require harsh reaction conditions, expensive catalysts, or multi-step syntheses. europa.eutn-sanso.co.jp Current research is focused on overcoming these limitations.

A key area of development is the use of cost-effective and abundant deuterium sources, such as heavy water (D₂O). nih.gov Methodologies are being developed that utilize D₂O under milder conditions, reducing both the cost and environmental impact of deuteration. nih.govacs.org For example, a highly effective and simple method for the regioselective deuteration of anilines uses D₂O in the presence of hydrochloric acid. nih.govresearchgate.net Another innovative approach employs a nanostructured iron catalyst with D₂O to achieve selective deuteration of various hetero)arenes, including anilines, in a scalable manner. nih.gov